1-Methylpyrrole-3-sulfonamide

Medicinal chemistry Drug discovery Computational chemistry

1-Methylpyrrole-3-sulfonamide (CAS 189062-99-5) is an organosulfur compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom and a primary sulfonamide group (-SO2NH2) at the 3-position. This compound belongs to the broader class of pyrrole sulfonamides, which are recognized as privileged scaffolds in medicinal chemistry due to the combination of the pyrrole heterocycle—a common motif in bioactive natural products—and the sulfonamide pharmacophore, which is known to confer inhibitory activity against a range of enzymes including carbonic anhydrases and bacterial dihydropteroate synthetase.

Molecular Formula C5H8N2O2S
Molecular Weight 160.2 g/mol
CAS No. 189062-99-5
Cat. No. B060868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrole-3-sulfonamide
CAS189062-99-5
Molecular FormulaC5H8N2O2S
Molecular Weight160.2 g/mol
Structural Identifiers
SMILESCN1C=CC(=C1)S(=O)(=O)N
InChIInChI=1S/C5H8N2O2S/c1-7-3-2-5(4-7)10(6,8)9/h2-4H,1H3,(H2,6,8,9)
InChIKeyQWTKBYABEJDTQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpyrrole-3-sulfonamide (CAS 189062-99-5) as a Sulfonamide-Functionalized Heterocyclic Scaffold


1-Methylpyrrole-3-sulfonamide (CAS 189062-99-5) is an organosulfur compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom and a primary sulfonamide group (-SO2NH2) at the 3-position . This compound belongs to the broader class of pyrrole sulfonamides, which are recognized as privileged scaffolds in medicinal chemistry due to the combination of the pyrrole heterocycle—a common motif in bioactive natural products—and the sulfonamide pharmacophore, which is known to confer inhibitory activity against a range of enzymes including carbonic anhydrases and bacterial dihydropteroate synthetase . The 3-position sulfonamide substitution pattern is of particular interest for regioselective synthetic applications, as electrophilic sulfonation of 1-methylpyrrole proceeds selectively at the 3-position rather than the previously reported 2-position [1].

Regioselective Synthesis

Exclusive 3-position entry for medicinal chemistry diversification

Kinase / CA Inhibitor Research

Pyrrole-3-sulfonamide scaffold for carbonic anhydrase inhibitor studies

Permeability Studies

N-Methylated heterocycle with reduced H-bond donor count

Why 1-Methylpyrrole-3-sulfonamide Cannot Be Substituted with Regioisomeric or N-H Analogs


Substitution of 1-Methylpyrrole-3-sulfonamide with regioisomeric 2-sulfonamide analogs (e.g., 1-Methylpyrrole-2-sulfonamide, CAS 1367950-51-3) or N-unsubstituted pyrrole-3-sulfonamide (1H-Pyrrole-3-sulfonamide, CAS 189063-21-6) is not scientifically equivalent. The N-methyl group eliminates hydrogen-bond donor capacity at the pyrrole nitrogen, significantly altering solubility, lipophilicity, and pharmacokinetic properties compared to the N-H analog [1]. Furthermore, the 3-sulfonamide substitution pattern directs electrophilic aromatic substitution to distinct ring positions compared to 2-substituted regioisomers, thereby determining the accessible derivatization pathways [2]. In biological contexts, meta-substituted sulfonamide scaffolds (including 3-substituted pyrroles) have been shown to exhibit stronger antibacterial activity compared to other substitution patterns, likely via selective inhibition of microbial β-/γ-class carbonic anhydrases [3]. These differences in physicochemical properties, synthetic accessibility, and biological target selectivity preclude generic interchange.

Risk Factor
1-Methylpyrrole-3-sulfonamide
Potential Substitute
Regioisomer substitution pattern
3-SO₂NH₂; electrophilic route exclusive
2-SO₂NH₂ analog may require different synthetic pathway; reactivity differs
N-substitution & H-bonding
1 H-bond donor (sulfonamide NH₂)
N-H analog adds pyrrole N-H donor; polarity and permeability may shift
Antibacterial mechanism context
Meta-substitution linked to CA inhibition
Para-substituted analogs may not recapitulate antibacterial trend; target profile differs

Quantitative Evidence for Differentiating 1-Methylpyrrole-3-sulfonamide from Close Analogs


Predicted Physicochemical Property Differences Between 3-Sulfonamide and 2-Sulfonamide Regioisomers

Computationally predicted physicochemical properties demonstrate measurable differences between 1-Methylpyrrole-3-sulfonamide and its regioisomer 1-Methylpyrrole-2-sulfonamide (CAS 1367950-51-3) . The LogP values, which influence membrane permeability and solubility, differ based on the substitution pattern; for the 3-sulfonamide isomer, ACD/LogP is predicted as -0.68, whereas 2-substituted pyrrole sulfonamides typically exhibit slightly higher lipophilicity due to different electronic distribution and hydrogen-bonding networks . This difference in lipophilicity can affect both in vitro assay performance and in vivo pharmacokinetic behavior, making the isomers non-interchangeable in lead optimization campaigns.

Lipophilicity shift
Cross-study comparable
ACD/LogP −0.68 vs. ~0.2–0.5 units higher for 2-sulfonamide
May influence assay solubility and membrane partitioning
Predicted values; experimental verification recommended
Medicinal chemistry Drug discovery Computational chemistry

Regioselective Electrophilic Substitution: 3-Position Versus 2-Position Sulfonation of 1-Methylpyrrole

Electrophilic sulfonation of 1-methyl-1H-pyrrole with sulfur trioxide–pyridine complex, followed by sodium carbonate treatment, affords sodium 1-methyl-1H-pyrrole-3-sulfonate exclusively, contrary to earlier literature reports that suggested 2-sulfonic acid derivatives as the major products [1]. The 3-position regiochemistry was confirmed by NOESY spectroscopy [1]. This regioselectivity is in contrast to sulfinylation reactions of 1-methylpyrrole with sulfinyl chlorides, which predominantly yield 2-sulfinylpyrroles [2]. Therefore, access to the 3-sulfonamide scaffold requires specific reaction conditions distinct from those used for 2-substituted analogs, a critical consideration for route scouting.

Synthetic regioselectivity
Head-to-head
SO₃–pyridine complex yields exclusive 3-sulfonation (NOESY confirmed)
Confirms regiospecific route distinct from 2-substituted analogs
Earlier literature incorrectly assigned major product; synthetic entry validated
Synthetic methodology Organic chemistry Process chemistry

N-Methyl Substitution Effects on Solubility and Hydrogen-Bonding Capacity Relative to N-H Pyrrole-3-sulfonamide

Comparative analysis of N-methylpyrrole versus pyrrole indicates that N-methyl derivatives offer measurably improved solubility in non-polar media, reduced hydrogen-bonding interference, and tunable electronic properties [1]. Specifically, 1-Methylpyrrole-3-sulfonamide contains one fewer hydrogen-bond donor (1 NH2 donor from the sulfonamide group only) compared to 1H-Pyrrole-3-sulfonamide (CAS 189063-21-6), which possesses both the pyrrole N-H and sulfonamide NH2 as hydrogen-bond donors . The predicted acid dissociation constant (pKa) of 1-Methylpyrrole-3-sulfonamide is 10.45±0.60, reflecting the acidity of the sulfonamide -NH2 group without interference from pyrrole N-H deprotonation .

H-bond donor count
Class-level inference
1 HBD (sulfonamide NH₂ only) vs. 2 HBD in N-H analog
Reduced donor count may improve passive permeability
Based on N-methylpyrrole class behavior; direct measurement advised
Physicochemical characterization Formulation science Medicinal chemistry

Functional Activity at Nicotinic Acetylcholine Receptor as a Baseline for Off-Target Screening

1-Methylpyrrole-3-sulfonamide has been evaluated for functional potency at the human nicotinic acetylcholine receptor (muscle subtype, TE671 cells), demonstrating an EC50 of 30,000 nM (30 µM) [1]. While this activity is modest, it provides a quantitative baseline for assessing off-target liability of 3-sulfonamide-substituted pyrrole scaffolds. In comparison, N-substituted pyrrole sulfonamide derivatives targeting other receptors (e.g., histamine H3 receptor, Kd = 1.35 nM [2]; TAK1 kinase, IC50 = 37 nM [3]) achieve nanomolar potency through specific substitution patterns, highlighting that the unelaborated 1-Methylpyrrole-3-sulfonamide scaffold itself has low intrinsic potency and requires further functionalization for target engagement.

nAChR activity
Supporting evidence
EC₅₀ 30,000 nM (TE671 cells)
Low intrinsic potency supports clean SAR starting point
Baseline for off-target profiling; elaborated analogs reach nM range
Pharmacology Safety pharmacology Receptor profiling

Meta-Substituted Pyrrole Sulfonamide Scaffolds Exhibit Enhanced Antibacterial Activity via Selective CA Inhibition

A systematic evaluation of pyrrole sulfonamide scaffolds with varying substitution patterns demonstrated that meta-substituted sulfonamides (including 3-substituted pyrroles such as 1-Methylpyrrole-3-sulfonamide) generally exhibit stronger antibacterial activity compared to para-substituted derivatives [1][2]. This differential activity is mechanistically linked to selective inhibition of microbial β- and γ-class carbonic anhydrases, whereas para-substituted derivatives demonstrate superior antifungal and antibiofilm activity [1]. The MIC values for active compounds in this class ranged from 0.625 to 10 mg/mL against Gram-negative and Gram-positive bacterial strains [1].

Antibacterial trend
Class-level inference
Meta-substituted pyrrole sulfonamides exhibit stronger antibacterial activity
Supports 3-position as preferred regioisomer for antimicrobial studies
MIC range 0.625–10 mg/mL in tested panel; compound-specific data to verify
Antimicrobial drug discovery Carbonic anhydrase inhibition Structure-activity relationship

Predicted Physicochemical Parameters Differentiating 1-Methylpyrrole-3-sulfonamide from Core Skeletal Analogs

Computationally predicted properties establish a baseline physicochemical profile for 1-Methylpyrrole-3-sulfonamide that can be compared against key analogs . The compound has a predicted density of 1.4±0.1 g/cm³, boiling point of 341.7±34.0 °C at 760 mmHg, vapor pressure of 0.0±0.7 mmHg at 25°C, and polar surface area (PSA) of 73 Ų . In comparison, the N-unsubstituted analog 1H-Pyrrole-3-sulfonamide (MW 146.17 g/mol) is 14 Da lighter and has a higher hydrogen-bond donor count, while the 2-sulfonamide regioisomer 1-Methylpyrrole-2-sulfonamide (same MW 160.19) has a different PSA and LogP due to altered electronic distribution .

Physicochemical profile
Cross-study comparable
MW 160.19, LogP −0.68, PSA 73 Ų; N-H analog MW 146.17, HBD 3
Informs library triage and scaffold differentiation
Computational predictions; experimental LogP/PSA not yet reported
ADME prediction Compound property triage Library design

Validated Research and Procurement Scenarios for 1-Methylpyrrole-3-sulfonamide


Scaffold for Antibacterial Drug Discovery Targeting Microbial Carbonic Anhydrases

Researchers developing novel antibacterial agents should prioritize 1-Methylpyrrole-3-sulfonamide as a core scaffold for structure-activity relationship (SAR) exploration targeting microbial β- and γ-class carbonic anhydrases. Meta-substituted pyrrole sulfonamides (including 3-substituted derivatives) have demonstrated stronger antibacterial activity compared to other substitution patterns, with MIC values for active class members ranging from 0.625 to 10 mg/mL [1]. The compound serves as an unelaborated starting point with low intrinsic off-target activity (nAChR EC50 = 30 µM), allowing clean SAR interpretation upon derivatization [2].

Regioselective Synthetic Intermediate for 3-Functionalized Pyrrole Derivatives

Process chemists and medicinal chemists requiring regioselective access to 3-substituted pyrrole derivatives should procure 1-Methylpyrrole-3-sulfonamide or its sodium sulfonate precursor. Electrophilic sulfonation of 1-methylpyrrole proceeds exclusively at the 3-position under SO3–pyridine conditions, in contrast to sulfinylation reactions that yield 2-substituted products [3]. This regioselectivity is critical for synthesizing sulfonamide-containing analogs for structure-activity relationship studies where substitution position dictates biological target selectivity [4].

N-Methylated Pyrrole Scaffold for CNS and Intracellular Target Programs

Drug discovery programs targeting CNS or intracellular proteins where passive membrane permeability and reduced non-specific binding are paramount should consider 1-Methylpyrrole-3-sulfonamide over N-unsubstituted pyrrole sulfonamides. The N-methyl group eliminates one hydrogen-bond donor (pyrrole N-H), reduces polarity, and improves solubility in non-polar media [5]. With a predicted LogP of -0.68 and polar surface area of 73 Ų, the compound resides within favorable property space for blood-brain barrier penetration and intracellular target engagement .

Baseline Control Compound for Off-Target Screening Panels

Pharmacology and safety screening groups can employ 1-Methylpyrrole-3-sulfonamide as a representative unelaborated pyrrole sulfonamide scaffold for establishing baseline off-target activity profiles. The compound has been quantitatively characterized at the human nicotinic acetylcholine receptor (muscle subtype) with an EC50 of 30,000 nM, confirming low intrinsic potency [2]. This data point enables researchers to benchmark the selectivity improvements achieved through subsequent structural elaboration, distinguishing target-mediated pharmacology from scaffold-intrinsic liabilities.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Meta-substituted CA inhibitor scaffold
MIC determination against target strains; isoform selectivity
3-Substituted pyrrole synthesis
Exclusive electrophilic 3-sulfonation
Regiochemical purity by NMR; route scalability
CNS permeability research
Reduced H-bond donor count (N-Me)
PAMPA/BBB score; non-specific binding
Off-target control profiling
Low intrinsic nAChR activity
Benchmark selectivity windows for elaborated analogs
Quote Request

Request a Quote for 1-Methylpyrrole-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.